

C9H8N2O4S assay development and validation

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Compound of Interest

Compound Name: C9H8N2O4S

Cat. No.: B7906936

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Application Note & Protocol: AP001

Topic: Development and Validation of a Reversed-Phase HPLC Assay for Nitazoxanide (C9H8N2O4S) in Pharmaceutical Formulations

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the development and validation of a simple, precise, and accurate isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Nitazoxanide (C9H8N2O4S) in pharmaceutical dosage forms. The protocol herein is designed to ensure reliability and robustness, adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2] This application note details the scientific rationale behind methodological choices, provides a step-by-step experimental protocol, and presents a complete validation framework, making it a vital resource for quality control and drug development laboratories.

Introduction and Scientific Rationale

Nitazoxanide, with the chemical formula **C₉H₈N₂O₄S**, is a broad-spectrum antiparasitic and antiviral agent.[3][4] Its efficacy in treating various infections necessitates a reliable and validated analytical method to ensure the quality, potency, and consistency of its pharmaceutical formulations.[4] The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[1]

Choice of Method: Reversed-Phase HPLC with UV Detection

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the chosen analytical technique due to its high resolution, sensitivity, and broad applicability to both polar and nonpolar substances.[5] This method separates compounds based on their hydrophobic interactions with a nonpolar stationary phase, using a polar mobile phase.[6][7] Nitazoxanide, a moderately hydrophobic molecule, is well-suited for this technique. A C18 column is selected as the stationary phase because it provides excellent hydrophobic separation power and high surface area coverage.[8]

UV detection is employed due to the presence of a chromophore in the Nitazoxanide structure, allowing for sensitive and specific detection at an appropriate wavelength. Literature suggests strong absorbance for Nitazoxanide at various wavelengths, with values around 240 nm, 298 nm, and 345 nm being reported, depending on the mobile phase composition.[9][10][11] This method will utilize a specific wavelength determined by a UV scan of a standard solution.

Assay Development and Optimization

The causality behind experimental choices is paramount for developing a robust assay. The following parameters were optimized to achieve efficient separation and a symmetrical peak shape.

- **Mobile Phase Composition:** A mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer is a standard mobile phase for RP-HPLC.[12] Acetonitrile is often preferred for its lower viscosity and UV transparency. A buffer is used to control the pH, which is critical for the consistent ionization state of the analyte. The ratio of organic to aqueous phase is adjusted to achieve an optimal retention time (typically 3-10 minutes) and resolution from any potential interfering peaks. For Nitazoxanide, a mobile phase consisting of a mixture of acetonitrile and a buffer like ammonium dihydrogen phosphate has proven effective.[11]

- **Stationary Phase:** An ODS C18 column (250 x 4.6 mm, 5 μ m) is a versatile and widely used column that provides good retention and separation for a broad range of molecules, including Nitazoxanide.[10]
- **Flow Rate:** A flow rate of 1.0 mL/min is typically a good starting point for a 4.6 mm internal diameter column to ensure good separation without generating excessive backpressure.
- **Detection Wavelength:** A UV-Vis spectrophotometric scan of a Nitazoxanide standard solution in the mobile phase is performed to determine the wavelength of maximum absorbance (λ_{max}), which provides the highest sensitivity.

Detailed Experimental Protocol

Equipment and Reagents

- High-Performance Liquid Chromatography (HPLC) system with isocratic pumping, autosampler, column oven, and UV-Vis detector.
- Chromatography data acquisition and processing software.
- Analytical balance (0.01 mg readability).
- Ultrasonic bath.
- pH meter.
- ODS C18 column (e.g., 250 mm x 4.6 mm, 5 μ m particle size).
- Nitazoxanide Reference Standard (purity \geq 99.5%).
- Acetonitrile (HPLC grade).
- Ammonium dihydrogen phosphate (Analytical grade).
- Orthophosphoric acid (Analytical grade).
- Water (HPLC grade).
- 0.45 μ m membrane filters.

Preparation of Solutions

- **Mobile Phase:** Prepare a 0.075 M solution of ammonium dihydrogen phosphate in HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Mix this buffer with acetonitrile in a 55:45 (v/v) ratio.^[11] Filter the final mixture through a 0.45 μm membrane filter and degas for 15 minutes in an ultrasonic bath.
- **Standard Stock Solution (100 $\mu\text{g}/\text{mL}$):** Accurately weigh 10 mg of Nitazoxanide Reference Standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
- **Working Standard Solutions:** Prepare a series of working standard solutions for the calibration curve (e.g., 5, 10, 15, 20, 25 $\mu\text{g}/\text{mL}$) by diluting the Standard Stock Solution with the mobile phase.^[11]
- **Quality Control (QC) Samples:** Prepare QC samples at three concentration levels (Low, Medium, High) spanning the calibration range, from the Standard Stock Solution.

Sample Preparation (from Tablets)

- Weigh and finely powder no fewer than 20 tablets to get a uniform sample.
- Accurately weigh a portion of the powder equivalent to 10 mg of Nitazoxanide and transfer it to a 100 mL volumetric flask.
- Add approximately 70 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.
- Dilute to volume with the mobile phase and mix well.
- Filter a portion of this solution through a 0.45 μm syringe filter, discarding the first few mL of the filtrate.
- Dilute the filtrate with the mobile phase to obtain a final theoretical concentration within the calibration range (e.g., 15 $\mu\text{g}/\text{mL}$).

Chromatographic Conditions

Parameter	Condition
Column	ODS C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase	Acetonitrile: 0.075M Ammonium Dihydrogen Phosphate (pH 3.0) (45:55 v/v)[11]
Flow Rate	1.0 mL/min
Injection Volume	20 µL
Column Temperature	30°C
Detection Wavelength	240 nm[11]
Run Time	10 minutes

System Suitability Test (SST)

Before initiating any analytical run, the performance of the HPLC system must be verified.[13] This is a self-validating step to ensure the system is operating correctly on the day of analysis. [14][15]

- Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
- Inject a working standard solution (e.g., 15 µg/mL) five replicate times.
- Calculate the parameters below. The system is deemed suitable for use if the acceptance criteria are met.[16]

Parameter	Acceptance Criteria	Rationale
Tailing Factor (T)	$T \leq 2.0$	Ensures peak symmetry.
Theoretical Plates (N)	$N > 2000$	Measures column efficiency and separation power.[17]
% RSD of Peak Area	$\leq 2.0\%$	Demonstrates the precision of the injector and system.
% RSD of Retention Time	$\leq 1.0\%$	Indicates the stability of the pump and mobile phase delivery.

Method Validation Protocol

The developed method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[18]

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

- Protocol: Inject the mobile phase (blank), a solution of placebo (tablet excipients), and a standard solution of Nitazoxanide. Compare the chromatograms to ensure that there are no interfering peaks from the blank or placebo at the retention time of the Nitazoxanide peak.

Linearity and Range

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.

- Protocol: Analyze a series of at least five concentrations of Nitazoxanide over the range of 5-25 $\mu\text{g/mL}$ in triplicate.[11] Plot a calibration curve of the mean peak area versus the nominal concentration.
- Acceptance Criteria: The correlation coefficient (r^2) should be ≥ 0.999 .

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range.

- Protocol: Perform recovery studies by spiking a placebo mixture with known amounts of Nitazoxanide at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare three samples at each level and analyze them.
- Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Table 1: Example Accuracy and Recovery Data

Spiked Level	Concentration Added ($\mu\text{g}/\text{mL}$)	Concentration Found ($\mu\text{g}/\text{mL}$)	% Recovery
80%	12.0	11.9	99.2%
100%	15.0	15.1	100.7%

| 120% | 18.0 | 17.9 | 99.4% |

Precision

Precision expresses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated at two levels:

Repeatability and Intermediate Precision.

- Repeatability (Intra-day Precision):
 - Protocol: Analyze six replicate samples of the same concentration (e.g., 100% of the target concentration) on the same day, by the same analyst, and on the same instrument.
 - Acceptance Criteria: The % RSD of the results should be $\leq 2.0\%$.
- Intermediate Precision (Inter-day Ruggedness):

- Protocol: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.
- Acceptance Criteria: The % RSD of the combined results from both days should be \leq 2.0%.

Table 2: Example Precision Data Summary

Precision Level	N	Mean Assay (%)	% RSD
Repeatability (Day 1)	6	99.8	0.85

| Intermediate (Day 2) | 6 | 100.3 | 0.91 |

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

- LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
- LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
- Protocol: These can be determined based on the signal-to-noise ratio (S/N).[17] Typically, LOD is determined at an S/N of 3:1 and LOQ at an S/N of 10:1. This is achieved by analyzing a series of diluted solutions of Nitazoxanide.
- Acceptance Criteria: At the LOQ concentration, the precision (%RSD) and accuracy (% recovery) should meet predefined criteria (e.g., %RSD \leq 10% and recovery of 80-120%).

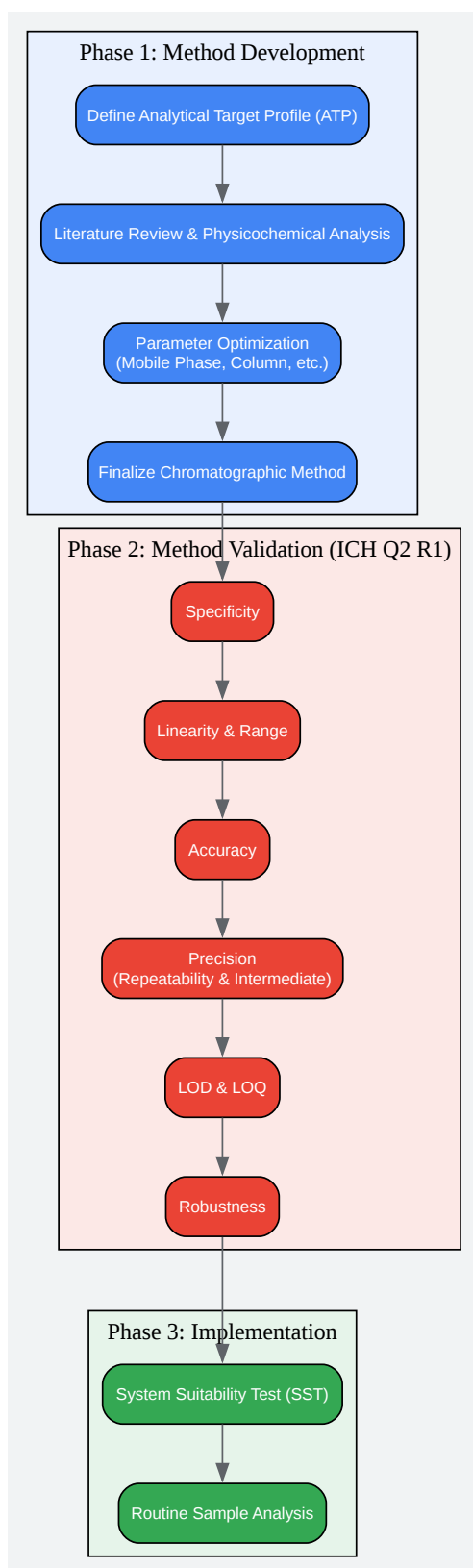
Robustness

Robustness measures the capacity of an analytical procedure to remain unaffected by small, but deliberate, variations in method parameters.

- Protocol: Introduce small, deliberate changes to the method parameters one at a time. Examples include:

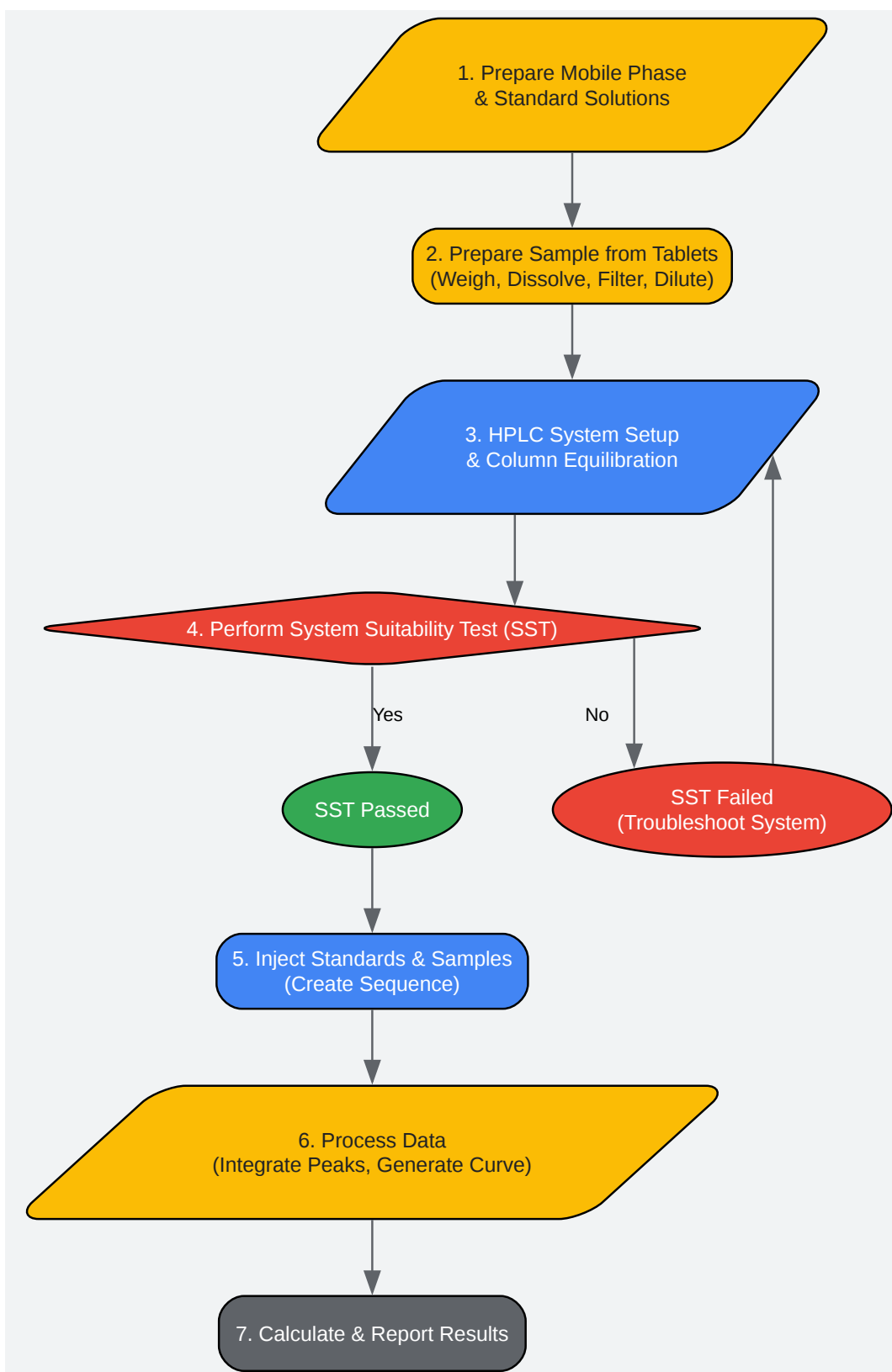
- Flow rate (± 0.1 mL/min)
- Mobile phase composition (e.g., $\pm 2\%$ in organic phase)
- Column temperature ($\pm 2^\circ\text{C}$)
- pH of the mobile phase buffer (± 0.2 units)
- Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria, and the results should not be significantly affected by these minor changes.

Workflow Visualizations



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Caption: Overall workflow for assay development and validation.



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Caption: Step-by-step experimental protocol workflow.

Conclusion

The RP-HPLC method described in this application note is simple, rapid, specific, accurate, and precise for the quantification of Nitazoxanide in pharmaceutical formulations. The comprehensive validation protocol ensures that the method is robust and suitable for its intended purpose in a regulated quality control environment. Adherence to the system suitability criteria before each analytical run guarantees the ongoing performance and reliability of the results.

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